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E protein TH Sman, Dengue virus - 146588-87-6

E protein TH Sman, Dengue virus

Catalog Number: EVT-1518679
CAS Number: 146588-87-6
Molecular Formula: C5H12Cl2N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The E protein of the Dengue virus, specifically the E protein TH Sman, plays a critical role in the pathogenesis and immunogenicity of the virus. Dengue virus, a member of the Flavivirus family, is a positive-sense single-stranded RNA virus responsible for dengue fever, which affects millions worldwide. The E protein is essential for viral entry into host cells and is a primary target for neutralizing antibodies, making it a significant focus for vaccine development and therapeutic strategies.

Source

The E protein is derived from the Dengue virus genome, which encodes three structural proteins (Capsid, Membrane, and Envelope) and seven non-structural proteins. The genetic diversity of the E protein has been extensively studied, revealing variations that correlate with different genotypes of the virus .

Classification

Dengue virus is classified into four serotypes: DENV-1, DENV-2, DENV-3, and DENV-4. The E protein is a glycoprotein that forms part of the viral envelope and is crucial for receptor binding and membrane fusion during viral entry into host cells .

Synthesis Analysis

Methods

The synthesis of the E protein can be achieved through various recombinant techniques. One common method involves using baculovirus expression systems to produce multivalent E proteins from different serotypes. This approach allows for the generation of proteins that can elicit robust immune responses in hosts .

Technical Details

Recombinant DNA technology is employed to clone the E protein gene into a baculovirus vector. Following infection of insect cells with this recombinant baculovirus, the E protein is expressed and subsequently purified. This method ensures high yields and proper post-translational modifications necessary for functional activity .

Molecular Structure Analysis

Structure

The E protein consists of three distinct domains (I, II, and III), which are critical for its function in receptor binding and membrane fusion. The crystal structure reveals that these domains exhibit significant conservation across flaviviruses, indicating their importance in viral pathogenicity .

Data

The molecular weight of the E protein is approximately 50 kDa, and its structure is characterized by a dimeric arrangement on the viral surface. The presence of variable amino acid sites on the surface suggests potential mechanisms for immune evasion .

Chemical Reactions Analysis

Reactions

The E protein participates in several key reactions during the viral life cycle:

  • Receptor Binding: The E protein interacts with host cell receptors to facilitate viral entry.
  • Membrane Fusion: Upon endocytosis, conformational changes in the E protein promote fusion between the viral envelope and the host cell membrane .

Technical Details

These reactions are often studied using techniques such as surface plasmon resonance to measure binding affinities and fluorescence microscopy to visualize fusion events in real-time.

Mechanism of Action

Process

The mechanism by which the E protein facilitates infection involves several steps:

  1. Attachment: The E protein binds to specific receptors on host cells.
  2. Endocytosis: Following attachment, the virus is internalized into endosomes.
  3. Fusion: Acidification of endosomes triggers conformational changes in the E protein that promote fusion with the endosomal membrane, allowing viral RNA to enter the cytoplasm .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 50 kDa.
  • Isoelectric Point: Varies depending on glycosylation patterns.

Chemical Properties

  • Solubility: Soluble in aqueous buffers; stability can be affected by temperature and pH.
  • Stability: Sensitive to extreme pH levels and high temperatures; requires careful handling during purification processes .
Applications

Scientific Uses

The E protein TH Sman has several applications in scientific research:

  • Vaccine Development: As a primary target for neutralizing antibodies, it serves as a key component in vaccine formulations aimed at inducing protective immunity against dengue infection.
  • Diagnostic Tools: Variants of the E protein are used in serological assays to detect dengue infections in patients.
  • Therapeutic Targets: Understanding its structure and function can aid in designing antiviral drugs targeting viral entry mechanisms .
Introduction to Dengue Virus and the Envelope (E) Protein

Global Burden of Dengue Virus Infections and Serotype Diversity

Dengue virus represents one of the most significant arthropod-borne viral threats to global public health, with its incidence having approximately doubled between 1990 and 2021. Recent epidemiological data reveals a dramatic surge from 26.45 million cases in 1990 to 58.96 million cases in 2021, accompanied by an increase in dengue-related deaths from 14,315 to 29,075 during the same period. Disability-adjusted life years (DALYs) attributable to dengue have risen from 1.25 million to 2.08 million years, imposing substantial socioeconomic burdens particularly across tropical and subtropical regions [2]. The geographical distribution encompasses over 90 countries reporting active transmission in 2025, with South Asia, Southeast Asia, and tropical Latin America experiencing the most severe impact. Brazil currently bears the highest disease burden, followed by Argentina and Mexico [6].

The dengue virus complex comprises four antigenically distinct serotypes (DENV-1 to DENV-4), with amino acid sequence differences exceeding 30% between serotypes. This substantial divergence prevents effective cross-serotypic immunity, meaning infection with one serotype confers only transient protection against others. Within each serotype, significant genetic diversity exists through multiple genotypes that demonstrate distinct geographical distributions and epidemiological behaviors. For instance, DENV-1 alone contains at least five major genotypes with different evolutionary histories and spatiotemporal dynamics [4] [8]. This diversity presents formidable challenges for vaccine development and serotype-specific surveillance efforts, particularly given that secondary infections with heterologous serotypes increase the risk of severe dengue manifestations due to antibody-dependent enhancement.

Table 1: Global Dengue Burden (2025 Surveillance Data)

WHO RegionReported CasesReported DeathsPrimary Circulating Serotypes
Americas (PAHO)>2.7 millionNot specifiedDENV-1, DENV-2, DENV-3, DENV-4
South-East Asia (SEARO)693,596 (to Nov 2024)2,002Mixed, country-dependent
Western Pacific (WPRO)Country variationsCountry variationsDENV-1 dominant in multiple areas
Eastern Mediterranean (EMRO)345 (Afghanistan)Not specifiedEmerging outbreaks
Africa>7,0006Increasing detection
European Outermost RegionsLocal transmission reportedNone reportedDENV-2, DENV-3

Source: [2] [6]

Structural and Functional Significance of the E Protein in Flaviviruses

The envelope (E) protein is the predominant surface glycoprotein of dengue virions and a critical determinant of infectivity across flaviviruses. This 53-60 kDa type I transmembrane protein forms antiparallel homodimers arranged in a herringbone-like icosahedral lattice on the mature virion surface, with approximately 90 dimers per particle [3]. The E protein monomer exhibits a modular architecture organized into three distinct domains connected by flexible hinges:

  • Domain I (EDI): The central eight-stranded β-barrel structure (residues 1-51, 137-189, 285-302) that stabilizes the overall protein orientation. EDI contains a conserved N-linked glycosylation site at Asn154 (DENV-1 numbering) that influences viral production, pH sensitivity, and neuroinvasiveness. Mutations at this site significantly reduce cellular attachment and neurovirulence [3] [7].

  • Domain II (EDII): An elongated finger-like structure containing the highly conserved fusion loop (residues 98-110) with hydrophobic residues (Trp101, Leu107, Phe108) essential for membrane fusion. This domain mediates dimerization and houses the immunodominant fusion loop epitope targeted by cross-reactive antibodies [3] [10].

  • Domain III (EDIII): An immunoglobulin-like module that contains receptor-binding interfaces and major neutralizing antibody epitopes. This domain demonstrates the highest sequence variation among serotypes and is crucial for defining tissue tropism [3] [7].

The C-terminal region consists of a stem segment containing two amphipathic helices (EH1 and EH2) and a conserved sequence, followed by a unique double transmembrane anchor (TM1 and TM2) that differentiates flavivirus E proteins from other class II viral fusion proteins. This anchor plays critical roles beyond membrane insertion: TM1 functions as a stop-transfer signal during polyprotein processing, while TM2 serves as an internal signal sequence for NS1 translocation. Cryo-electron microscopy studies reveal that these transmembrane domains form hairpins of antiparallel helices that penetrate the outer membrane leaflet, undergoing lateral movements during virion maturation [10]. Experimental evidence demonstrates that TM1-TM2 interactions substantially contribute to particle assembly, stability, and the low-pH-triggered conformational changes required for fusion competence. Disturbances in these interactions preferentially yield capsidless subviral particles rather than complete virions, suggesting a role in nucleocapsid integration during budding [10].

Table 2: Functional Domains of Flavivirus E Protein

DomainStructural FeaturesKey FunctionsCritical Residues/Regions
Domain ICentral β-barrel; Glycosylation siteStabilization; Conformational changes; NeuroinvasivenessAsn154 glycosylation site; EDI-EDII hinge region
Domain IIElongated finger; Fusion loopMembrane fusion; Dimerization; ImmunodominanceFusion loop (98-110): Trp101, Leu107, Phe108
Domain IIIIg-like fold; Variable surfaceReceptor binding; Neutralizing epitopes; Tissue tropismBC loop; FG loop; serotype-specific variation
Stem RegionTwo α-helices (EH1, EH2)Fusion loop protection; Post-fusion trimer stabilizationConserved sequence between helices
Transmembrane DomainsTM1 (stop-transfer), TM2 (signal)Virion assembly; Capsid recruitment; Maturation rearrangementsTM1-TM2 interactions; JEV/TBEV chimeric studies

Source: [3] [7] [10]

TH-Sman as a Historical and Contemporary Research Focus in Dengue Virology

The TH-Sman strain occupies a unique position in dengue virology due to its initial misclassification and subsequent role in identifying critical molecular markers. Originally isolated in Thailand and tentatively designated "Dengue virus type 6" based on early serological characterization, genomic sequencing of its envelope protein gene later confirmed it as a distinctive strain of DENV-1 [1]. This reclassification resulted from comprehensive molecular analyses in the early 1990s, when researchers synthesized complementary DNAs from the envelope protein gene and conducted polymerase chain reaction amplification using primers targeting conserved dengue virus sequences. Subsequent bidirectional sequencing revealed that TH-Sman belonged unambiguously to DENV-1 despite displaying significant antigenic differences from then-circulating strains [1].

TH-Sman's envelope protein sequence proved instrumental in identifying a type-specific hypervariable domain within the flavivirus E protein. Alignment studies across multiple flaviviruses revealed that this hypervariable region contains unique peptide sequences distinguishing dengue viruses from tick-borne encephalitis virus complexes. This domain has since served as a valuable genetic marker for molecular typing and evolutionary studies [1]. Phylogenetic analyses using E gene sequences indicate that DENV-1 strains in Asia share a common ancestor dating to approximately 1906 (95% HPD: 1897-1915), with Southeast Asia functioning as the primary viral source for epidemics throughout East Asia [4]. Bayesian phylogeographic reconstruction further demonstrates that DENV-1 genotype V (which includes TH-Sman-related lineages) entered the Americas through two independent introductions from India—first to the Lesser Antilles in the early 1970s and again in the early 1980s. These introductions established viral populations that underwent complex dynamics of lineage emergence, spread, and extinction across the Americas [8].

Contemporary research continues to utilize TH-Sman as a reference strain for investigating DENV-1 molecular evolution and antigenic variation. Its envelope protein sequence has enabled identification of critical amino acid substitutions responsible for altered antigenicity, including residues within EDI (position 155) and EDIII (position 383) that distinguish it from other DENV-1 strains. These variations likely account for the original serological misclassification and continue to inform studies of antigenic drift in established serotypes [1] [5]. The strain's persistence across decades reflects its successful adaptation and underscores the value of historical isolates in understanding dengue virus plasticity.

Table 3: Molecular Characteristics of DENV-1 TH-Sman E Protein

CharacteristicSignificanceMethod of Identification
Serotype ReassignmentInitial misclassification as DENV-6; Corrected to DENV-1 through E gene sequencingcDNA synthesis, PCR amplification, bidirectional sequencing [1]
Phylogenetic PositionMember of Genotype V (Asian/American lineage); TMRCA 1906 (1897-1915)Bayesian phylogeographic analysis; E gene sequence alignment [4] [8]
Amino Acid MarkersE-155 (EDI), E-383 (EDIII) substitutions differentiating from other DENV-1 strainsComparative sequence alignment; Antigenic variation mapping [1] [5]
Hypervariable RegionIdentification of type-specific genetic marker for dengue complex virusesCross-flavivirus sequence alignment; Conservation analysis [1]
Contemporary DistributionDescendant lineages in Southeast Asia and the Americas (especially Venezuela/Brazil)Spatiotemporal reconstruction; Viral migration rate estimation [8]

Source: [1] [4] [5]

Properties

CAS Number

146588-87-6

Product Name

E protein TH Sman, Dengue virus

Molecular Formula

C5H12Cl2N2O2

Synonyms

E protein TH Sman, Dengue virus

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